molecular formula C18H16O2 B5652377 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one CAS No. 88952-93-6

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one

Cat. No.: B5652377
CAS No.: 88952-93-6
M. Wt: 264.3 g/mol
InChI Key: MQPLQHMXGBXIMD-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by its chromenone core structure, substituted with dimethyl and p-tolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with p-tolualdehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that compounds within the chromone family, including 6,8-dimethyl-2-(p-tolyl)-4H-chromen-4-one, exhibit significant anticancer properties. For instance, studies have shown that certain chromone derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism often involves interaction with specific biological targets such as kinases and transcription factors .

Anti-inflammatory Effects
Chromones have been recognized for their anti-inflammatory properties. The compound may act as a lead in developing new anti-inflammatory drugs, potentially through pathways involving the inhibition of pro-inflammatory cytokines and enzymes .

Antioxidant Properties
The antioxidant capabilities of chromones suggest that this compound could be beneficial in preventing oxidative stress-related diseases. This application is particularly relevant in the context of neurodegenerative diseases and cardiovascular health .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for synthesizing more complex molecules. For example:

Reaction Type Description Outcome
C–N Bond FormationUtilization in cascade reactions with propargylaminesFormation of diverse chromone derivatives
HydrocarbonylationInvolves the use of air as an oxygen sourceEco-friendly synthesis of 2-aryl-4H-chromen-4-ones

Case Study 1: Antitumor Activity

A study focused on synthesizing novel chromone derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231). The evaluation included assessing IC50 values and selectivity indices, revealing promising candidates for further development as anticancer agents .

Case Study 2: Anti-inflammatory Action

In another investigation, researchers explored the anti-inflammatory effects of chromone derivatives. The study highlighted how these compounds could modulate inflammatory pathways and reduce the levels of inflammatory markers in vitro, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.

    Modulating signaling pathways: Affecting pathways like NF-κB or MAPK, which are involved in cell proliferation and apoptosis.

    Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dimethyl-2-(p-tolyl)quinoline-4-carboxylic acid
  • 2,4-Dimethylphenylhydrazine hydrochloride

Uniqueness

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for various research and industrial applications.

Biological Activity

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family, characterized by its benzopyranone structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}O, with a molecular weight of approximately 252.31 g/mol. The structure features two methyl groups at the 6 and 8 positions and a para-tolyl group at the 2 position, contributing to its unique chemical reactivity and biological activity.

Antioxidant Activity

Chromones, including this compound, have been shown to scavenge free radicals effectively. This property is significant for potential applications in preventing oxidative stress-related diseases. Studies indicate that the presence of methyl groups enhances the radical-scavenging ability of this compound compared to other chromone derivatives.

Anticancer Properties

Research has demonstrated that chromone derivatives exhibit anticancer activity by inhibiting various cancer cell lines. For instance:

  • In vitro Studies : In a study evaluating the cytotoxic effects on human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, this compound showed promising results comparable to established anticancer drugs like cisplatin and topotecan .
  • Mechanism of Action : The compound's mechanism involves the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and transcription in cancer cells. Molecular docking studies suggest strong binding interactions between the compound and key amino acids in these enzymes .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Chlamydia : In preliminary studies, derivatives similar to this compound showed selective activity against Chlamydia infections, indicating potential for developing new antimicrobial agents .
  • Fungal Inhibition : The compound has been tested against several strains of Candida spp., demonstrating effective antifungal activity with minimum inhibitory concentrations (MIC) comparable to fluconazole .

Case Studies

  • Antioxidant Efficacy : A study highlighted the ability of this compound to reduce oxidative stress markers in vitro. The findings suggest that this compound could be beneficial in formulations aimed at combating oxidative damage in cells.
  • Cytotoxicity Against Cancer Cells : In a comparative analysis with other chromone derivatives, this compound exhibited superior cytotoxicity against PC-3 cells with an IC50_{50} value significantly lower than that of standard treatments .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
3-Methoxy-2-(p-tolyl)-4H-chromen-4-oneContains a methoxy group at position 3Exhibits different solubility and reactivity
6-Methoxy-2-(p-tolyl)-4H-chromen-4-oneMethoxy group at position 6Enhanced antioxidant activity
6-Methyl-2-(o-tolyl)-4H-chromen-4-oneMethyl substitution on an ortho positionPotentially different biological activities

This table illustrates how minor structural changes can lead to significant variations in biological activities among chromone derivatives.

Properties

IUPAC Name

6,8-dimethyl-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-11-4-6-14(7-5-11)17-10-16(19)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLQHMXGBXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352728
Record name 4H-1-Benzopyran-4-one, 6,8-dimethyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-93-6
Record name 4H-1-Benzopyran-4-one, 6,8-dimethyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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